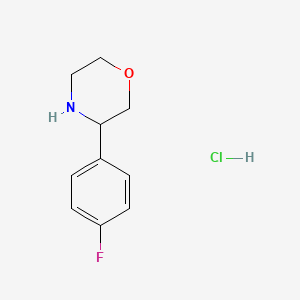

3-(4-Fluorophenyl)morpholine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(4-fluorophenyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGZVNCXNNRNNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Fluorophenyl Morpholine Hydrochloride and Its Derivatives

General Synthetic Routes to Morpholine (B109124) Derivatives

The construction of the morpholine ring can be achieved through various synthetic strategies, which are often categorized by the key bond-forming cyclization step. A predominant approach involves the intramolecular cyclization of precursor molecules that already contain the requisite 1,4-oxygen and nitrogen relationship.

One of the most common methods starts from 1,2-amino alcohols. organic-chemistry.orgchemrxiv.org These readily available starting materials can undergo a two-step sequence involving N-alkylation with a two-carbon electrophile containing a leaving group (such as chloroacetyl chloride), followed by an intramolecular cyclization to form a morpholinone intermediate. chemrxiv.orgthieme-connect.com Subsequent reduction of the amide carbonyl group with reducing agents like lithium aluminum hydride affords the desired morpholine derivative. thieme-connect.com

Another widely used strategy is the intramolecular cyclization of N-substituted diethanolamine (B148213) derivatives. This can be achieved through dehydration under acidic conditions, often employing strong acids like sulfuric acid. Alternative methods include palladium-catalyzed carboamination reactions, which can provide access to variously substituted morpholines, including cis-3,5-disubstituted products from O-allyl ethanolamines and aryl halides. e3s-conferences.orgnih.gov

More contemporary methods focus on atom economy and catalytic processes. These include:

Wacker-type aerobic oxidative cyclization: A palladium-catalyzed process that cyclizes N-alkenyl amino alcohols to form the morpholine ring. organic-chemistry.org

Intramolecular hydroalkoxylation: Lewis acids like boron trifluoride etherate can mediate the cyclization of nitrogen-tethered alkenes to yield morpholines. organic-chemistry.org

Reductive Etherification: Indium(III)-catalyzed intramolecular reductive etherification of keto alcohols provides an efficient route to various substituted morpholines with high diastereoselectivity. oup.com

The table below summarizes some general approaches to the morpholine scaffold.

| Starting Material | Key Transformation(s) | Reagents/Catalysts | Product Type |

| 1,2-Amino Alcohols | Amide formation, Intramolecular cyclization, Reduction | Chloroacetyl chloride, Base (e.g., K₂CO₃), Reducing agent (e.g., LiAlH₄) | Substituted Morpholines |

| O-Allyl Ethanolamines | Palladium-catalyzed carboamination | Pd(0) catalyst, Aryl/Alkenyl halide | 3,5-Disubstituted Morpholines |

| N-Alkenyl Amino Alcohols | Wacker-type aerobic oxidative cyclization | Pd(DMSO)₂(TFA)₂ | Substituted Morpholines |

| Nitrogen-Tethered Allenols | Rhodium-catalyzed intramolecular cyclization | Rhodium catalyst | Highly Substituted Morpholines |

Stereoselective Synthesis of 3-(4-Fluorophenyl)morpholine (B2824144) Hydrochloride

Controlling the stereochemistry at the C3 position is crucial for producing enantiomerically pure 3-(4-Fluorophenyl)morpholine hydrochloride. This is typically achieved through either enantioselective or diastereoselective strategies, often starting from chiral precursors or employing chiral catalysts.

Enantioselective methods aim to create a specific enantiomer directly from an achiral or racemic starting material. One powerful approach involves asymmetric transfer hydrogenation. For instance, a tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates has been shown to be an efficient route to 3-substituted morpholines. organic-chemistry.org The stereochemical outcome is controlled by a chiral ruthenium catalyst, with high enantiomeric excess (ee) being achieved through specific hydrogen-bonding interactions between the substrate and the catalyst's ligands. organic-chemistry.org

Organocatalysis also presents a viable route for the enantioselective synthesis of functionalized morpholines. acs.orgnih.gov For example, an organocatalytic, enantioselective chlorination of an aldehyde can generate a chiral α-chloroaldehyde intermediate. This intermediate can then be elaborated through a series of steps, including reductive amination and base-induced cyclization, to yield enantiopure C2-functionalized morpholines. nih.gov While this has been demonstrated for C2 substitution, similar principles can be adapted for C3-substituted targets.

Diastereoselective methods are employed when one or more stereocenters are already present in the starting material, and the goal is to control the formation of a new stereocenter relative to the existing ones. In the context of 3-(4-Fluorophenyl)morpholine, this often involves the cyclization of a chiral amino alcohol precursor.

A key intermediate for this synthesis is the chiral amino alcohol, (R)-2-amino-1-(4-fluorophenyl)ethanol or its (S)-enantiomer. The cyclization of this precursor ensures that the stereochemistry at the C3 position of the morpholine ring is pre-determined.

Iron(III)-catalyzed diastereoselective synthesis has been reported for producing disubstituted morpholines from 1,2-hydroxy amines substituted with an allylic alcohol. organic-chemistry.org Similarly, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols can produce highly substituted morpholines with excellent diastereoselectivity (up to >99:1 dr). rsc.org Copper-promoted oxyamination of alkenes is another method that provides 2-aminomethyl functionalized morpholines with high levels of diastereoselectivity. nih.gov

Synthesis of Key Intermediates Featuring the 3-(4-Fluorophenyl)morpholine Moiety

The synthesis of this compound relies heavily on the efficient preparation of key intermediates. The primary building blocks are typically a C2-N fragment and a C6-aryl fragment, which are coupled and cyclized.

Grignard reactions are fundamental in carbon-carbon bond formation and are pivotal in constructing the carbon skeleton of the target molecule. In a key step for synthesizing the aprepitant (B1667566) core, which features the 3-(4-fluorophenyl)morpholine moiety, a Grignard addition is employed. acs.org A Grignard reagent, such as 4-fluorophenylmagnesium bromide, is added to a suitable electrophile, like a protected amino aldehyde or nitrile, to install the 4-fluorophenyl group at the desired position. acs.orgnih.gov

This addition creates a secondary alcohol that is part of the open-chain precursor to the morpholine ring. The reaction conditions, including solvent (typically THF) and temperature, are critical for achieving high yields and minimizing side reactions. researchgate.netnih.gov The resulting Grignard adduct is then carried forward to the cyclization and hydrogenation steps. acs.org

Hydrogenation is a critical step in several synthetic routes to 3-(4-Fluorophenyl)morpholine, serving multiple purposes, including ring formation and deprotection. acs.org In a notable one-pot procedure, the adduct from a Grignard reaction undergoes catalytic hydrogenation. acs.org This process can achieve two transformations simultaneously: reductive amination to form the morpholine ring and hydrogenolysis to remove protecting groups, such as a benzyl (B1604629) group from the nitrogen atom. acs.org

Kinetic studies of this specific hydrogenation have revealed unusual stepwise kinetics, where debenzylation of the Grignard adduct is nearly complete before the reduction of the intermediate imine begins. acs.org The reaction is highly stereoselective, and the choice of catalyst (e.g., palladium on carbon) and control of reaction parameters like pH and hydrogen pressure are crucial for the efficiency and selectivity of the process. acs.orgnih.govresearchgate.net

The table below outlines a representative synthetic sequence involving these key reactions.

| Step | Reaction Type | Reactants | Key Reagents/Conditions | Intermediate/Product |

| 1 | Grignard Addition | Protected amino aldehyde/nitrile, 4-Fluorophenylmagnesium bromide | THF | Grignard Adduct (amino alcohol) |

| 2 | Hydrogenation | Grignard Adduct | H₂, Pd/C catalyst | 3-(4-Fluorophenyl)morpholine |

| 3 | Salt Formation | 3-(4-Fluorophenyl)morpholine | HCl | This compound |

Condensation and Cyclization Reactions

The formation of the morpholine ring in 3-(4-fluorophenyl)morpholine and its derivatives is a critical step, often achieved through intramolecular cyclization reactions. These reactions typically involve the formation of the two key ether and amine linkages that define the heterocyclic morpholine core. A common strategy involves the cyclization of an appropriately substituted amino diol precursor.

One established approach is the acid-catalyzed dehydration of a bis(2-hydroxyethyl)amine derivative. In this type of reaction, a strong acid facilitates the intramolecular condensation, where one of the hydroxyl groups is protonated and eliminated as water, followed by the nucleophilic attack of the second hydroxyl group to close the ring. While a general method for morpholine synthesis, its application to precursors of 3-(4-fluorophenyl)morpholine requires the initial synthesis of the specific N-substituted diol.

Another significant cyclization strategy involves starting from epoxides. For instance, the reaction of a styrene (B11656) oxide derivative with an ethanolamine (B43304) derivative can be used to construct the morpholine skeleton. More specific to complex stereoselective syntheses, intramolecular cyclization of N-protected amino diols is a favored method. researchgate.net In such a process, an N-Boc-protected amino diol can be treated with a base like sodium hydride (NaH) followed by an activating agent such as tosyl chloride (TsCl) in a one-pot procedure to effect the ring closure. researchgate.net

Furthermore, Grewe cyclization has been employed for the synthesis of related morphinan (B1239233) structures, which, while more complex, demonstrates a powerful cyclization technique that could be adapted for morpholine synthesis. researchgate.net The synthesis of the 3-(4-fluorophenyl)morpholine core is also a key step in the production of more complex pharmaceutical agents. In these multi-step syntheses, the cyclization to form the morpholine ring is a pivotal transformation, often following the asymmetric synthesis of a chiral precursor. researchgate.net For example, a 1,4-oxazin-3-one intermediate can be converted through a stereoselective one-pot process to the desired α-(fluorophenyl)morpholine derivative. researchgate.net

| Reaction Type | Precursor(s) | Key Reagents/Conditions | Outcome |

| Intramolecular Dehydration | N-substituted bis(2-hydroxyethyl)amine | Strong acid (e.g., H₂SO₄), heat | Morpholine ring formation |

| Epoxide Ring Opening | Styrene oxide derivative, ethanolamine derivative | Base or acid catalyst | Substituted morpholine |

| One-Pot Cyclization | N-Boc-protected amino diol | NaH, Ts₂O in THF | Morpholine ring closure |

| Reductive Cyclization | 1,4-oxazin-3-one intermediate | Stereoselective one-pot process | α-(fluorophenyl)morpholine derivative |

Process Optimization and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates significant process optimization. The primary goals are to enhance efficiency, reduce costs, ensure safety, and maximize the yield and purity of the final product. Key considerations include the selection of cost-effective starting materials, minimizing the number of synthetic steps, and developing robust purification methods suitable for large-scale operations.

For industrial applications, a practical and economical synthesis route is paramount. A reported method for a key intermediate, (S)-3-(4-fluorophenyl)morpholin-2-one, was developed from ethyl 2-(4-fluorophenyl)-2-oxoacetate in three steps, highlighting a facile and practical approach that provides convenient access to precursors for more complex molecules. researchgate.net Optimization efforts often focus on reaction conditions such as solvent choice, temperature, pressure, and catalyst selection to improve reaction kinetics and minimize the formation of impurities. researchgate.netmdpi.com

Yield and Purity Enhancement Strategies

Strategies to enhance yield and purity are central to the commercial viability of synthesizing this compound. This involves a multi-faceted approach addressing both the chemical reactions and the subsequent purification steps.

Reaction Condition Optimization: Fine-tuning reaction parameters is crucial. This includes optimizing the pH, as seen in studies of related compounds where optimal stability was found in a specific pH range (e.g., 4.5-5.5). researchgate.net The choice of base or catalyst can also be critical; for instance, in the synthesis of a derivative, potassium carbonate was used effectively. google.com The use of specific ligands, such as the Trost ligand in ruthenium-catalyzed asymmetric hydrogenation of ketone precursors, can lead to high yields and excellent enantiomeric excess (up to 96% ee), which is vital for producing specific stereoisomers. researchgate.net

Minimizing Side Products: A significant challenge in process chemistry is minimizing the formation of impurities. In related syntheses, the inevitable production of N-alkylated side products has been addressed by using a transient trimethylsilyl (B98337) protecting group, which dramatically improves the purity of the desired product. researchgate.net

Purification Techniques: Recrystallization is a powerful technique for purifying the final hydrochloride salt. The selection of an appropriate solvent system is key to achieving high purity. For example, in the optimization of a similar synthesis, isopropyl alcohol was identified as a suitable recrystallization solvent, successfully yielding a product with 99.90% chemical purity and a 99.30% enantiomeric excess (ee) value. mdpi.com This demonstrates that a well-designed crystallization process can effectively remove both chemical and stereoisomeric impurities.

| Strategy | Method | Example/Result | Reference |

| Reaction Optimization | Asymmetric Hydrogenation | Use of Trost ligand with a Ruthenium catalyst | Up to 96% enantiomeric excess (ee) |

| Impurity Control | Transient Protecting Group | Use of trimethylsilyl group to prevent N-alkylation | Minimized production of N-alkylated side products |

| Purification | Recrystallization | Use of isopropyl alcohol as the solvent | Achieved 99.90% chemical purity and 99.30% ee |

Elimination of Intermediate Isolation Steps

To streamline the manufacturing process, reduce waste, and lower costs, chemists often develop "one-pot" or "telescoped" syntheses where intermediate compounds are not isolated. This approach improves process efficiency and reduces the handling of potentially hazardous materials.

In the synthesis of morpholine derivatives, one-pot procedures have been successfully implemented. For example, a one-pot synthesis of morpholines has been reported that proceeds without the isolation of the intermediate chloro alcohol. researchgate.net This strategy involves the initial formation of the chloro alcohol in situ, followed by the addition of a base to promote intramolecular cyclization, all within the same reaction vessel.

Pharmacological Relevance and Mechanistic Investigations

Role as a Synthetic Intermediate for Bioactive Molecules

3-(4-Fluorophenyl)morpholine (B2824144) hydrochloride serves as a pivotal building block in the synthesis of various pharmacologically active agents. The inherent structural features of the fluorophenyl and morpholine (B109124) moieties provide a versatile scaffold that medicinal chemists exploit to construct molecules with tailored biological activities.

The most prominent role of the 3-(4-fluorophenyl)morpholine scaffold is as a key chiral intermediate in the synthesis of Aprepitant (B1667566), a potent and selective non-peptide NK-1 receptor antagonist. tandfonline.commdpi.com Aprepitant is used clinically for the prevention of chemotherapy-induced and postoperative nausea and vomiting. tandfonline.comnih.gov The synthesis of Aprepitant is a complex process involving the precise construction of three chiral centers, with the fluorophenylmorpholine core forming a critical part of the final structure. tandfonline.com

| Intermediate Compound | Role in Aprepitant Synthesis | Key Synthetic Steps |

|---|---|---|

| (S)-3-(4-fluorophenyl)morpholin-2-one | Key chiral intermediate providing the core structure. tandfonline.com | Cyclization, Hydrogenation, Resolution. tandfonline.com |

| 2-(R)-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(S)-(4-fluorophenyl)morpholine hydrochloride | Advanced intermediate, directly preceding the final condensation step. google.com | Stereoselective one-pot Grignard addition/hydrogenation. researchgate.net |

| N-benzyl-3-(S)-(+)-(4-fluorophenyl)-1,4-oxazin-2-one | Precursor to the core morpholinone structure. researchgate.net | Crystallisation-induced asymmetric transformation. researchgate.net |

While not a direct precursor in the same way as for Aprepitant, the morpholine scaffold, including substituted variants like the 3-(4-fluorophenyl)morpholine moiety, represents a structural motif explored in the design of phosphodiesterase (PDE) inhibitors. nih.gov PDE4, in particular, is a therapeutic target for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). researchgate.netmdpi.com The development of potent and selective PDE4 inhibitors is an active area of research. nih.govnih.govfrontiersin.org The morpholine ring is valued in medicinal chemistry for its ability to improve pharmacokinetic properties and provide a stable, versatile scaffold for building complex molecules. nih.gov Its inclusion in potential PDE inhibitors can contribute to desirable drug-like properties. nih.gov

The development of drugs for the central nervous system presents unique challenges, primarily the need for molecules to cross the blood-brain barrier (BBB). nih.govnih.gov The physicochemical properties of a drug candidate, such as lipophilicity and size, must be finely balanced to achieve brain permeability. nih.govresearchgate.net The morpholine heterocycle is a valuable component in CNS drug design due to its favorable properties. nih.govnih.gov

The morpholine ring's conformational flexibility and the presence of both a weak basic nitrogen and an oxygen atom can improve solubility and the ability to participate in various molecular interactions, aiding in BBB penetration. nih.govresearchgate.net In CNS-active compounds, the morpholine scaffold can be used to enhance potency, correctly orient other functional groups for receptor binding, and modulate pharmacokinetic properties. nih.govnih.gov Aprepitant, derived from a 3-(4-fluorophenyl)morpholine intermediate, is itself a CNS-active drug, acting on NK-1 receptors within the brain to prevent emesis. nih.govnih.gov This highlights the contribution of this structural framework to the creation of effective CNS therapies. nih.gov

Impact of Structural Modifications on Pharmacological Activity

The specific structure of 3-(4-fluorophenyl)morpholine hydrochloride is not arbitrary; each component plays a role in the ultimate pharmacological profile of the molecules derived from it. Modifications to this scaffold, particularly the inclusion of fluorine and the conformation of the morpholine ring, have profound effects on biological activity.

The strategic incorporation of fluorine is a common and powerful tactic in modern drug design. tandfonline.comjelsciences.com The substitution of a hydrogen atom with a fluorine atom on the phenyl ring of the morpholine derivative serves several critical functions. tandfonline.comnih.gov

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Placing a fluorine atom at a potential site of metabolic attack, such as the para-position of the phenyl ring, can block oxidative metabolism at that location. tandfonline.comresearchgate.net This enhances the metabolic stability of the molecule, which can lead to improved bioavailability and a longer duration of action. tandfonline.comnih.gov

Binding Affinity: Fluorine is the most electronegative element, and its presence can alter the electronic properties of the molecule. tandfonline.comresearchgate.net This can lead to more favorable interactions with the target protein or receptor. The fluorine atom can participate in hydrogen bonds and other dipole-dipole interactions, potentially increasing the binding affinity of the drug for its target. researchgate.net This enhanced binding can translate to greater potency. tandfonline.comresearchgate.net In the case of Aprepitant, fluorination of the phenyl ring was a key modification to achieve metabolic stability. aneskey.com

| Property | Effect of Fluorine Substitution | Pharmacological Implication |

|---|---|---|

| Metabolic Stability | Increases due to the high strength of the C-F bond, blocking oxidative metabolism. tandfonline.comacs.org | Improved bioavailability and longer half-life. researchgate.net |

| Binding Affinity | Can increase through enhanced electrostatic or hydrophobic interactions with the receptor. tandfonline.comresearchgate.net | Higher potency and selectivity of the drug. researchgate.net |

| Lipophilicity | Increases, which can affect membrane permeability. researchgate.net | Modulation of absorption and distribution, including BBB penetration. researchgate.net |

| pKa | Can be altered due to fluorine's strong electron-withdrawing nature. researchgate.net | Affects the ionization state of the molecule, influencing solubility and receptor interaction. |

The three-dimensional shape of a molecule is crucial for its ability to bind to a biological target. The morpholine ring is not planar and typically adopts flexible conformations like chair and skew-boat forms. researchgate.net The specific conformation of the 3-(4-fluorophenyl)morpholine scaffold, and how it orients the fluorophenyl group and other substituents, is critical for receptor binding. researchgate.net

In the context of NK-1 receptor antagonists like Aprepitant, the morpholine core acts as a rigid scaffold that positions the essential pharmacophore elements—the fluorophenyl ring and the bulky bis(trifluoromethyl)phenylethoxy side chain—in the correct spatial orientation to fit within the receptor's binding pocket. mdpi.com Computational studies and conformational analysis of related molecules show that low-energy conformers often dictate the bioactive shape. nih.gov The precise geometry allows for specific interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the receptor, leading to high-affinity binding and antagonism. nih.gov Therefore, the conformational properties endowed by the 3-(4-fluorophenyl)morpholine core are indispensable for the pharmacological activity of the resulting drug. nih.gov

Mechanism of Action Studies of Derivatives

Derivatives built upon the 3-(4-fluorophenyl)morpholine framework have been investigated for multiple mechanisms of action. These studies explore how structural modifications influence interactions with specific biological targets, including neurotransmitter transporters, cell surface receptors, and biological membranes.

While direct studies on 3-(4-fluorophenyl)morpholine derivatives as dopamine (B1211576) reuptake inhibitors are not extensively detailed, structure-activity relationship (SAR) studies on analogous compounds provide insight into potential mechanisms. Atypical dopamine transporter (DAT) inhibitors containing a related bis(4-fluorophenyl) moiety have been developed as potential treatments for psychostimulant abuse. nih.govnih.gov These compounds bind to the DAT, blocking the reuptake of dopamine and thereby enhancing dopaminergic neurotransmission. nih.govnih.gov

For these related series, chemical modifications to the molecule, particularly at the terminal nitrogen of a piperazine (B1678402) ring, have been shown to significantly affect binding affinity and selectivity for the DAT over other monoamine transporters like the serotonin (B10506) transporter (SERT). nih.govnih.gov For example, within a series of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines, analogues with a hydroxyl group in the S configuration demonstrated greater selectivity for the DAT. nih.gov The structural similarity suggests that the 4-fluorophenyl group is a key pharmacophore for interacting with the dopamine transporter.

The physicochemical properties of the 3-(4-fluorophenyl)morpholine structure are critical to its biological activity. The morpholine ring is a privileged pharmacophore in medicinal chemistry, often included in drug candidates to improve their pharmacokinetic profile. koreascience.kr Its presence can influence properties such as solubility and metabolic stability.

The interaction of a drug with biological membranes is a crucial first step for reaching its target, such as a membrane-bound receptor or enzyme. mdpi.com The lipophilicity conferred by the fluorophenyl group, combined with the more polar morpholine ring, creates an amphipathic character that facilitates passage across cellular membranes. The fluorine atom can enhance metabolic stability and binding affinity. The nitrogen atom within the morpholine ring is a key site for molecular interactions, often forming ionic or hydrogen bonds with receptor binding pockets. This is exemplified in the binding of aprepitant to the neurokinin-1 receptor, where the morpholine nucleus was introduced to enhance receptor-binding affinity. nih.gov

A primary and well-documented mechanism of action for derivatives of 3-(4-fluorophenyl)morpholine is the antagonism of the neurokinin-1 (NK-1) receptor. nih.govresearchgate.net The compound aprepitant, which contains this core structure, is a potent and highly selective antagonist of the human NK-1 receptor, where the endogenous ligand Substance P binds. researchgate.netnih.gov By blocking this interaction, aprepitant inhibits signaling pathways involved in emesis and potentially in depression and pain. researchgate.netnih.gov

Binding assays have demonstrated aprepitant's high affinity for the human NK-1 receptor, with little to no significant affinity for NK-2, NK-3, serotonin, dopamine, or corticosteroid receptors, highlighting its selectivity. researchgate.netresearchgate.net This selectivity is crucial for its therapeutic action and is attributed to the specific conformation and chemical properties of the molecule, including the 3-(4-fluorophenyl)morpholine moiety. nih.gov Positron emission tomography (PET) studies in humans have confirmed that aprepitant crosses the blood-brain barrier and occupies NK-1 receptors in the brain. nih.govresearchgate.net

| Compound | Receptor | Binding Affinity (IC50 or Ki) | Reference |

|---|---|---|---|

| Aprepitant | Human NK-1 | 0.1 - 0.12 nM | researchgate.nettandfonline.com |

| Netupitant | Human NK-1 | 1.0 nM | researchgate.nettandfonline.com |

| Rolapitant | Human NK-1 | 0.66 nM | researchgate.nettandfonline.com |

Preclinical Pharmacological Evaluation of Derivatives

Based on their potent NK-1 receptor antagonism, derivatives of 3-(4-fluorophenyl)morpholine have undergone extensive preclinical testing in animal models for conditions where the Substance P/NK-1 pathway is implicated.

The ferret is considered a gold-standard preclinical model for studying emesis, as it exhibits both acute and delayed vomiting phases similar to humans following treatment with chemotherapeutic agents like cisplatin (B142131). nih.govndineuroscience.com In this model, derivatives of 3-(4-fluorophenyl)morpholine have demonstrated significant antiemetic efficacy. nih.govnih.gov

Specifically, the NK-1 receptor antagonist aprepitant was shown to be effective against cisplatin-induced emesis in ferrets. nih.gov Studies have shown that cisplatin administration induces a significant number of emetic events over a 72-hour period, and this response can be effectively antagonized by aprepitant. nih.gov This preclinical success was pivotal in establishing the therapeutic utility of NK-1 receptor antagonists for preventing chemotherapy-induced nausea and vomiting (CINV). nih.gov

| Animal Model | Emetic Agent | Test Compound | Key Finding | Reference |

|---|---|---|---|---|

| Ferret | Cisplatin (8 mg/kg, i.p.) | Aprepitant (1 mg/kg, p.o.) | Antagonized acute and delayed emesis observed over 72 hours. | nih.gov |

| Dog | Cisplatin (IV infusion) | Maropitant (NK-1 Antagonist) | Significantly reduced the number of emetic events compared to saline control. | avma.org |

The involvement of the Substance P/NK-1 system in stress and mood regulation has led to the investigation of NK-1 receptor antagonists as potential antidepressants. nih.govnih.gov Preclinical studies in rodent models of depression have provided evidence for the antidepressant-like effects of these compounds. nih.gov

In the rat forced swim test, a common screening model for antidepressants, NK-1 receptor antagonists have demonstrated activity. nih.gov The mechanism is believed to be distinct from that of selective serotonin reuptake inhibitors (SSRIs). Electrophysiological studies have shown that NK-1 receptor antagonism can lead to an increased firing rate of serotonin (5-HT) neurons in the dorsal raphe nucleus. nih.govnih.gov This effect is thought to contribute to the antidepressant response by enhancing serotonergic transmission. nih.gov This neurobiological finding suggests a novel mechanistic approach for the treatment of depressive disorders. nih.gov

Medicinal Chemistry Applications and Structure Activity Relationships

Design and Synthesis of Novel Morpholine-Based Drug Candidates

The design of novel drug candidates based on the 3-(4-fluorophenyl)morpholine (B2824144) structure often begins with its use as a versatile building block. chemimpex.com Researchers synthesize new therapeutic agents by performing chemical modifications on the morpholine (B109124) ring or the phenyl group. Synthetic strategies are diverse and tailored to the desired therapeutic target. For instance, novel morpholine and its sulfonamide derivatives have been designed and synthesized as potential anti-tumor agents, with the new compounds obtained from amine derivatives through nucleophilic addition reactions. researchgate.net

In another approach, a series of 3-morpholine linked aromatic amino substituted 1H-indoles were designed and synthesized as novel Kv1.5 channel inhibitors for potential use in treating atrial fibrillation and hypertension. nih.gov The synthesis involved reacting 5-Fluoro-isatin with various 1-[2-(amino-phenoxy) propyl] morpholine derivatives in absolute ethanol with a few drops of acetic acid, followed by heating to reflux. nih.gov Similarly, considering the biological importance of the morpholine scaffold, other novel derivatives have been synthesized in high yields through multi-step reactions involving the creation of a Schiff base from 4-(4-aminophenyl)morpholin-3-one, followed by reduction, reaction with chloroacetyl chloride, and subsequent cyclization. ijprs.com The synthesis of quinoline derivatives bearing a morpholine moiety has also been explored to develop potential cholinesterase inhibitors for Alzheimer's disease. nih.gov These examples underscore the adaptability of the morpholine scaffold in creating diverse chemical entities with a broad range of potential therapeutic applications. researchgate.netnih.govijprs.comnih.gov

Structure-Activity Relationship (SAR) Studies of Morpholine Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of morpholine-based compounds. These studies systematically alter the chemical structure of a lead compound and evaluate the resulting effects on its biological activity. For morpholine derivatives, SAR exploration has focused on modifications to the phenyl ring, the morpholine ring itself, and the nitrogen substituent to enhance potency, selectivity, and metabolic stability. nih.govnih.gov For example, in a series of atypical dopamine (B1211576) transporter (DAT) inhibitors, modifications to a piperazine-2-propanol scaffold (a related alicyclic amine) were performed to improve DAT affinity and pharmacokinetic properties. nih.gov Similarly, SAR studies on tropane-based DAT inhibitors, which share structural similarities, have been instrumental in identifying the requirements for potency and selectivity. nih.gov A study on acrylamide derivatives containing a morpholine moiety identified that fluorine substitution was key to eliminating metabolism-dependent inhibition of the CYP3A4 enzyme. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of morpholine derivatives. nih.govmalariaworld.org Since drug targets like enzymes and receptors are chiral, they often interact differently with different stereoisomers of a drug molecule. This can lead to significant variations in potency, efficacy, and toxicity between isomers.

For instance, in a study of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, the (S,S)-isomer of a hydroxybupropion metabolite was a potent inhibitor of dopamine and norepinephrine uptake, while the (R,R)-isomer was largely inactive for dopamine and serotonin (B10506) uptake and much less potent for norepinephrine. nih.gov Similarly, for a related analog where the hydroxyl group was replaced by hydrogen, the (S,S)-isomer was a more potent inhibitor of all three monoamine transporters than its (R,R)-counterpart. nih.gov This highlights that a specific stereochemical configuration is often essential for effective binding to the biological target.

The importance of stereochemistry extends beyond target binding to include processes like cellular uptake. nih.govmalariaworld.org In studies of nature-inspired 3-Br-acivicin and its derivatives, only the natural (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake into the parasite might be mediated by a stereoselective transport system. nih.gov This demonstrates that even if different isomers can bind to a target, their ability to reach that target can be dictated by their stereochemistry. nih.govmalariaworld.org The orientation of substituents on the morpholine or related ring systems can also modulate activity by directly influencing how the ligand interacts with the protein binding pocket. nih.gov

| Compound | Stereoisomer | Dopamine (DA) Uptake Inhibition | Norepinephrine (NE) Uptake Inhibition | Serotonin (5-HT) Uptake Inhibition |

|---|---|---|---|---|

| Hydroxybupropion Metabolite (4a) | (S,S) | Potent | Potent | Active |

| Hydroxybupropion Metabolite (4a) | (R,R) | Inactive | 9900 nM | Inactive |

| Hydrogen Analog (5a) | (S,S) | 220 nM | 100 nM | 390 nM |

| Hydrogen Analog (5a) | (R,R) | Less Potent than (S,S)-5a | Less Potent than (S,S)-5a | Less Potent than (S,S)-5a |

Data derived from studies on 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, which are structurally related to 3-(4-Fluorophenyl)morpholine. nih.gov

The type and position of substituents on both the phenyl and morpholine rings have a profound impact on the pharmacological profile of these compounds. wikipedia.org Phenylmorpholine derivatives have been investigated as monoamine neurotransmitter releasers for potential use as anorectics or for treating ADHD. wikipedia.org

Studies on fluorinated phenmetrazine analogs demonstrate the subtle yet significant effects of substituent positioning. For example, 2-(3-fluorophenyl)-3-methylmorpholine (3-FPM) and 2-(4-fluorophenyl)-3-methylmorpholine (4-FPM) are both monoamine releasers with a preference for catecholamines. ljmu.ac.uk However, in synaptosomal preparations, 3-FPM showed higher potency than 4-FPM in inducing the release of dopamine and norepinephrine. ljmu.ac.uk This indicates that moving the fluorine atom from the 4-position to the 3-position on the phenyl ring alters the interaction with monoamine transporters, leading to a change in potency.

Similarly, in the development of EGFR kinase inhibitors based on a quinazoline scaffold, the substitution pattern on an aniline moiety plays a key role. mdpi.com A 3-chloro-4-(3-fluorobenzyloxy) aniline derivative was found to be the most active compound, with higher antiproliferative activity than reference drugs. mdpi.com The presence of two morpholine alkoxy substituents on the quinazoline core shifted the binding mode compared to the drug lapatinib, highlighting how substituents can fundamentally alter target interaction. mdpi.com These findings underscore the importance of systematic substitution analysis in fine-tuning the pharmacological properties of drug candidates.

| Compound | Potency (Dopamine Release) | Potency (Norepinephrine Release) |

|---|---|---|

| 3-Fluorophenmetrazine (3-FPM) | Higher | Higher |

| 4-Fluorophenmetrazine (4-FPM) | Lower | Lower |

Data based on a comparative pharmacological evaluation of fluorinated phenylmorpholine analogs. ljmu.ac.uk

Metabolic Pathways and Stability Considerations in Drug Design

Metabolism, primarily occurring in the liver, involves enzymes such as the cytochrome P450 (CYP) family. These enzymes can modify drug molecules through reactions like oxidation, reduction, and hydrolysis (Phase I metabolism), often introducing or exposing functional groups. For morpholine-containing compounds, metabolic instability can arise from reactions on the morpholine ring itself or on its substituents. For example, a study on a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines found that compounds with a phenyl-propanol terminus were highly susceptible to Phase I metabolism, with almost no parent compound remaining after 60 minutes in mouse microsomes. nih.gov In contrast, other analogs in the same series showed exceptional metabolic stability. nih.gov A significant concern is the metabolic formation of reactive intermediates, which can lead to mechanism-based inhibition of metabolizing enzymes, such as CYP3A4. nih.gov

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability. mdpi.comdntb.gov.ua This is primarily due to the strength of the carbon-fluorine (C-F) bond, which is the strongest single bond that carbon can form. mdpi.comnih.gov Replacing a metabolically vulnerable carbon-hydrogen (C-H) bond with a C-F bond can block enzymatic action at that site, thereby preventing degradation of the molecule. nih.govchemrxiv.org

This strategy is particularly effective in preventing oxidation by cytochrome P450 enzymes. nih.gov The high electronegativity of fluorine can also alter the electronic properties of the molecule, which can further decrease its susceptibility to metabolism. nih.gov A clear example of this effect was demonstrated in the development of a KCNQ2 potassium channel opener. nih.gov An initial lead compound, (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenyl-acrylamide, suffered from metabolism-dependent inhibition (MDI) of CYP3A4 due to the formation of a reactive intermediate. nih.gov However, the synthesis of a difluoro analogue, where fluorine atoms were added to both phenyl rings, successfully eliminated this CYP3A4 MDI, resulting in an orally bioavailable drug candidate with a much-improved metabolic profile. nih.gov This demonstrates the power of "metabolic blocking" through strategic fluorination to overcome significant drug development hurdles. nih.govnih.gov

Morpholine-containing compounds can undergo various metabolic transformations in vivo. The primary routes of metabolism often involve Phase I reactions catalyzed by cytochrome P450 enzymes. nih.gov Oxidation is a common metabolic pathway for the morpholine ring and its N-substituents. This can lead to the formation of more polar metabolites that are more easily excreted.

In some cases, metabolism can occur even at a fluorinated carbon. While the C-F bond is strong, enzymatic processes can still lead to its cleavage. Some studies have shown that metabolites can arise from metabolism at the fluorine-substituted carbon, where the fluorine atom is lost, resulting in the formation of an aldehyde. nih.gov The formation of reactive intermediates through metabolic oxidation is also a key consideration. For instance, the metabolism-dependent inhibition of CYP3A4 by a morpholine-containing acrylamide was attributed to the formation of such a reactive species, a problem that was later solved by adding fluorine to block the metabolic site. nih.gov Understanding these potential in vivo reactions is crucial for designing safer and more stable drug candidates.

Advancements in Developing Therapeutics with the Morpholine Core

The morpholine ring is recognized as a "privileged" scaffold in medicinal chemistry. semanticscholar.org This is due to its favorable properties, such as a balanced lipophilic-hydrophilic profile, metabolic stability, and its ability to improve the pharmacokinetic properties of a molecule. nih.govresearchgate.net The morpholine moiety is a six-membered ring containing both an amine and an ether functional group, which allows for a variety of molecular interactions. researchgate.net Its presence in numerous approved drugs and experimental compounds highlights its importance in the design of new therapeutics. semanticscholar.orgnih.gov

Antimicrobial Properties of Morpholine Derivatives

The morpholine scaffold is a key component in a variety of compounds exhibiting antimicrobial activity. asianpubs.org Researchers have synthesized and tested numerous morpholine derivatives against various bacterial and fungal strains, demonstrating the potential of this chemical group in developing new anti-infective agents. asianpubs.orgresearchgate.netrsc.org

For instance, studies on morpholine-containing 1,3-thiazol-2(3H)-imine derivatives have shown high potency as antimicrobial agents. nuph.edu.ua Derivatives with methoxy and dimethoxy substituents demonstrated significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with growth inhibition zones of 24-26 mm. nuph.edu.ua The same compounds showed moderate antibacterial activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Proteus vulgaris (inhibition zones of 16-18 mm) and notable fungicidal activity against Candida albicans (inhibition zones of 20-21 mm). nuph.edu.ua

Another area of research involves morpholine-containing 5-arylideneimidazolones, which have been explored as antibiotic adjuvants to combat antimicrobial resistance. nih.gov Certain compounds in this class were found to significantly reduce the minimum inhibitory concentration (MIC) of oxacillin in methicillin-resistant S. aureus (MRSA), suggesting a mechanism that reverses drug resistance. nih.gov

Furthermore, novel ruthenium-based antibacterial agents have been developed by incorporating a morpholine moiety. nih.gov These compounds have shown robust bactericidal activity against S. aureus, with the most active agent capable of killing over 99% of the bacteria within two hours at a low concentration. nih.gov

Potential in Targeting Kinase Inhibitors

The morpholine ring is a frequently utilized component in the design of kinase inhibitors, which are a critical class of drugs, particularly in oncology. researchgate.net The morpholine group can enhance aqueous solubility and metabolic stability, and its ability to form hydrogen bonds can be crucial for binding to the kinase enzyme's active site. nih.gove3s-conferences.org

A prominent example is in the development of inhibitors for the mTOR (mechanistic target of rapamycin) kinase, which is often upregulated in cancers and neurological diseases. nih.gov The introduction of a morpholine ring, especially a bridged morpholine, can significantly enhance the selectivity of mTOR inhibitors over other structurally related kinases like PI3K. nih.govresearchgate.net This selectivity is often achieved because the morpholine moiety fits well into a deeper pocket in the mTOR active site but causes steric clashes in the active site of PI3K. researchgate.net

Structure-activity relationship (SAR) studies on quinazoline-based EGFR (epidermal growth factor receptor) kinase inhibitors have also highlighted the role of the morpholine group. nih.gov In some series of compounds, the replacement of a piperazine (B1678402) ring with a morpholine ring led to less potent inhibitors, indicating the specific structural requirements for optimal activity. nih.gov However, in other series, 6,7-dimorpholinoalkoxy quinazoline derivatives showed high antiproliferative activity, with the length of the linker chain between the quinazoline and morpholine cores being a critical factor for potency. nih.gov

In the context of PI3K inhibitors, the morpholine groups of the inhibitor ZSTK474 are known to be involved in binding interactions at the enzyme's active site. nih.gov Studies involving the replacement of a morpholine group with other functionalities have been conducted to develop new PI3K/MEK bifunctional inhibitors, demonstrating the morpholine's role as a key pharmacophore that can be modified to alter a compound's activity and selectivity. nih.gov

Future Directions and Research Opportunities

Exploration of New Therapeutic Areas

The foundational structure of 3-(4-Fluorophenyl)morpholine (B2824144) is integral to several bioactive molecules, suggesting its potential applicability across a wide spectrum of diseases. The morpholine (B109124) ring is considered a "privileged structure" in drug design, capable of interacting with a diverse range of biological targets. nih.gov Research into analogous compounds has revealed activity in numerous therapeutic areas, providing a roadmap for future investigation into 3-(4-Fluorophenyl)morpholine hydrochloride and its derivatives.

Key areas of exploration include:

Central Nervous System (CNS) Disorders: Morpholine derivatives have a significant history in CNS drug discovery due to their ability to cross the blood-brain barrier. nih.gov Marketed drugs with a morpholine scaffold are used as antidepressants and anxiolytics. acs.org Specifically, the 3-(4-fluorophenyl)morpholine core is found in Aprepitant (B1667566), a substance-P antagonist used to treat chemotherapy-induced nausea. researchgate.net This precedent strongly supports further investigation into its potential for treating mood disorders, pain, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govtandfonline.com

Oncology: The morpholine moiety is a key component in various anticancer agents, including kinase inhibitors that target signaling pathways crucial for tumor growth. nih.govresearchgate.net For instance, Canertinib, an experimental drug candidate for cancer, features a morpholine ring. researchgate.net Research has shown that morpholine-substituted compounds can act as potent and selective inhibitors of targets like mTOR, a key regulator of cell growth dysregulated in many cancers. mdpi.com

Infectious Diseases: The structural framework is being explored for the development of new antibacterial and antifungal agents. e3s-conferences.org For example, the antibiotic Linezolid contains a morpholine ring. researchgate.net

Inflammatory and Metabolic Diseases: Analogs have shown potential as anti-inflammatory agents and analgesics. researchgate.netchemimpex.com The versatility of the morpholine scaffold allows for modifications that can target enzymes and receptors involved in inflammation and metabolic pathways. nih.gov

| Therapeutic Area | Example Compound Class/Target | Relevant Research Focus |

|---|---|---|

| CNS Disorders | Substance-P Antagonists, Antidepressants, Anxiolytics, Cholinesterase Inhibitors | Mood disorders, pain, neurodegeneration (e.g., Alzheimer's disease) nih.govnih.gov |

| Oncology | Kinase Inhibitors (e.g., mTOR, VEGFR-2), Antiproliferative Agents | Targeting cell growth and signaling pathways in various cancers mdpi.comacs.org |

| Infectious Diseases | Antibacterial, Antifungal, Antiparasitic Agents | Development of novel antimicrobial and antiparasitic drugs e3s-conferences.orgresearchgate.net |

| Inflammatory Diseases | Analgesic and Anti-inflammatory Agents | Modulation of inflammatory pathways researchgate.netchemimpex.com |

Development of Advanced Synthetic Methodologies

The creation of diverse libraries of 3-(4-Fluorophenyl)morpholine analogs for screening requires efficient and versatile synthetic methods. Researchers are continuously working to develop more advanced and streamlined methodologies to construct the morpholine core with precise control over its three-dimensional structure (stereochemistry).

Promising strategies include:

Palladium-Catalyzed Reactions: A key advance in synthesizing substituted morpholines is the use of palladium-catalyzed carboamination. This method allows for the construction of cis-3,5-disubstituted morpholines from readily available amino alcohols in a stereocontrolled manner. e3s-conferences.orgnih.gov Palladium catalysis has also been explored for other transformations, such as asymmetric allylic substitution to create chiral morpholine intermediates. researchgate.net

Multi-component Reactions: These reactions allow for the construction of complex, highly substituted morpholines in a single step from simple starting materials, offering high efficiency. semanticscholar.org

Photocatalysis: Emerging techniques using visible light photocatalysis enable the direct and highly diastereoselective synthesis of morpholines from simple precursors, avoiding the need for pre-functionalized reagents. nih.gov

Novel Ring-Forming Strategies: Researchers are exploring various cyclization strategies, including intramolecular oxa-Michael and aza-Michael reactions, to build the morpholine ring system. nih.gov Another innovative approach involves a chiral phosphoric acid-catalyzed process that proceeds through an asymmetric aza-benzilic ester rearrangement. acs.org

| Methodology | Key Features | Advantages |

|---|---|---|

| Palladium-Catalyzed Carboamination | Forms C-N and C-C bonds to close the ring. nih.gov | Good stereochemical control, applicable to various substituted morpholines. e3s-conferences.org |

| Photocatalytic Annulation | Uses visible light to drive the reaction. nih.gov | High diastereoselectivity, uses readily available starting materials. nih.gov |

| Multi-component Reactions | Combines three or more starting materials in one step. semanticscholar.org | High efficiency, rapid generation of molecular diversity. |

| Aza-Benzilic Ester Rearrangement | Catalytic enantioselective synthesis of morpholinones. acs.org | Access to chiral building blocks with high enantioselectivity. acs.org |

Computational Chemistry and Molecular Modeling Studies

In silico techniques are becoming indispensable in modern drug discovery, allowing researchers to predict how a molecule will behave and interact with biological targets before it is synthesized. For this compound and its derivatives, computational studies are crucial for rational drug design.

Key applications include:

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a target protein. It has been used to study how morpholine derivatives interact with a variety of enzymes, including acetylcholinesterase (implicated in Alzheimer's disease), carbonic anhydrase, and VEGFR-2 (a target in cancer therapy). acs.orgcell.comrsc.orgnih.gov These studies help elucidate the mechanism of action and identify key structural features for potent activity. rsc.org

Pharmacophore Modeling: By identifying the essential three-dimensional arrangement of chemical features required for biological activity, pharmacophore models can guide the design of new, more potent compounds.

ADMET Prediction: Computational tools can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. audreyli.comresearchgate.net Predicting factors like oral bioavailability and potential toxicity early in the design phase helps to prioritize which compounds to synthesize and test, saving significant time and resources. researchgate.net Several web-based platforms, such as SwissADME and pkCSM, are used for this purpose. nih.gov

| Computational Method | Purpose | Example Target/Property Studied |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity to biological targets. | Acetylcholinesterase, VEGFR-2, Carbonic Anhydrase-II, Kv1.5 Channel nih.govrsc.orgnih.govnih.gov |

| ADMET Prediction | Assess drug-likeness and pharmacokinetic properties. | Blood-brain barrier permeability, oral bioavailability, toxicity risk. researchgate.netnih.gov |

| QSAR (Quantitative Structure-Activity Relationship) | Relate chemical structure to biological activity. | Identifying substituents that enhance inhibitory potency. rsc.org |

Translational Research and Clinical Development Potential

Translational research aims to bridge the gap between basic scientific discoveries and new clinical therapies. For this compound, its primary potential lies in its role as a versatile intermediate and scaffold in the development of new drugs. chemimpex.com Its favorable properties, such as enhanced stability and solubility as a hydrochloride salt, make it an attractive starting point for medicinal chemistry campaigns. chemimpex.com

The morpholine scaffold has a proven track record, being present in numerous clinically successful drugs. nih.govacs.org This existing clinical validation for the broader class of morpholine-containing compounds significantly de-risks the early-stage development of new analogs. A large body of in vivo studies on various morpholine derivatives has demonstrated the scaffold's ability to not only increase potency but also to impart desirable drug-like properties and improved pharmacokinetics. nih.gov While specific clinical trial data for this compound itself is not prominent, the preclinical and clinical success of structurally related compounds, such as the DGKα/ζ dual inhibitor BMS-986408 currently in Phase 1/2 trials for solid tumors, underscores the immense therapeutic potential of this chemical class. acs.org The continued exploration of new derivatives in preclinical models is a critical step toward realizing their full clinical development potential.

Q & A

Q. What are the established synthetic routes for 3-(4-fluorophenyl)morpholine hydrochloride, and how can reaction conditions be optimized for reproducibility?

Answer: The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, gram-scale synthesis can be achieved using Silicon Amine Protocol (SLAP) reagents and photoredox catalysis, as demonstrated in a continuous flow system (Figure 2, ). Key parameters include:

- Reagent stoichiometry : Equimolar ratios of aldehyde and SLAP reagent.

- Temperature : Controlled heating (e.g., 60–80°C) to prevent side reactions.

- Catalyst : Lewis acids (e.g., FeCl₃) enhance cyclization efficiency.

Purification often involves recrystallization from ethanol/water mixtures, yielding >95% purity. Reproducibility hinges on strict moisture control and inert atmospheres.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR confirms the morpholine ring (δ ~3.6 ppm for N-CH₂ groups) and fluorophenyl substituents (δ ~7.2–7.4 ppm for aromatic protons) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm (mobile phase: acetonitrile/0.1% TFA in water, 70:30 v/v) resolve impurities <0.5% .

- Melting Point : Reported mp ranges (e.g., 181–183°C for related morpholine hydrochlorides) validate crystallinity .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be assessed, and what challenges arise in chiral separation?

Answer:

Q. What computational strategies predict the biological activity of 3-(4-fluorophenyl)morpholine derivatives, and how do structural modifications alter receptor binding?

Answer:

Q. How do impurities in this compound impact pharmacological studies, and what analytical methods detect trace contaminants?

Answer:

- Common Impurities :

- Impact : Impurities ≥0.1% can skew in vitro IC₅₀ values by >20%. Mitigation involves strict process controls and orthogonal validation (e.g., NMR + HPLC) .

Q. What role does this compound play in synthesizing bioactive spirocyclic compounds?

Answer: The morpholine ring serves as a conformational constraint in spirocyclic drug candidates. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.